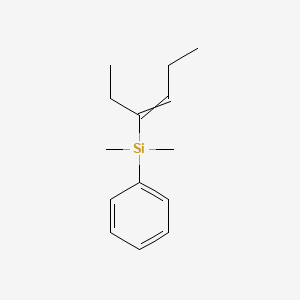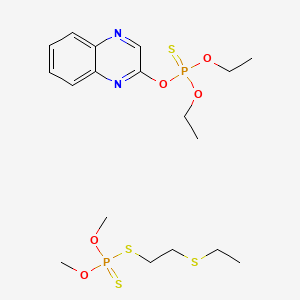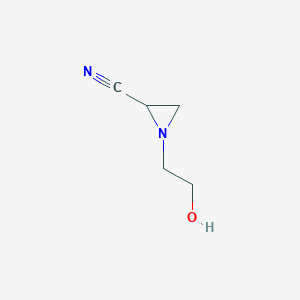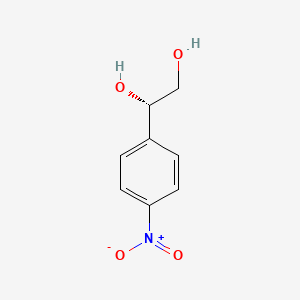
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- is an organic compound with the molecular formula C8H9NO4 It is a derivative of ethanediol, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction conditions often include the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-aminophenyl)-1,2-ethanediol.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of 1-(4-aminophenyl)-1,2-ethanediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, leading to its observed biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Nitrophenyl)-1,2-ethanediol
- 1-(4-Nitrophenyl)ethane-1,2-diol
- 1-(4-Aminophenyl)-1,2-ethanediol
Uniqueness
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- is unique due to its specific stereochemistry and the presence of the 4-nitrophenyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
| 77977-75-4 | |
Formule moléculaire |
C8H9NO4 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
(1S)-1-(4-nitrophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2/t8-/m1/s1 |
Clé InChI |
YOJHBFHEOQUUAR-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](CO)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(CO)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)
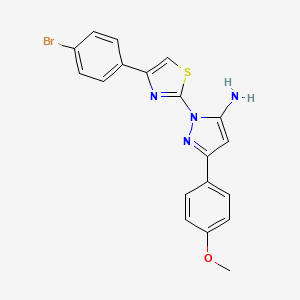
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
